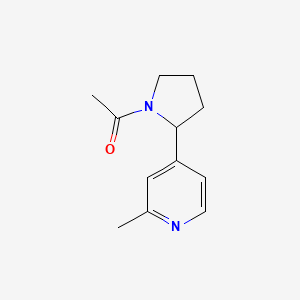

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

Beschreibung

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused with a 2-methylpyridin-4-yl moiety and an acetyl (ethanone) group at the 1-position of the pyrrolidine.

Eigenschaften

Molekularformel |

C12H16N2O |

|---|---|

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

1-[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H16N2O/c1-9-8-11(5-6-13-9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

ONKJTTOMVVIQDV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1)C2CCCN2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Imine Formation and Allylation

A scalable approach involves the reaction of 2-methylpyridine-4-carbaldehyde with primary amines to form imines. Subsequent treatment with allyl magnesium bromide introduces an allyl group, enabling bromocyclization to construct the pyrrolidine ring. For example:

- Imine preparation : 2-Methylpyridine-4-carbaldehyde reacts with benzylamine in ethanol at reflux to yield the corresponding Schiff base.

- Allylation : The imine undergoes nucleophilic attack by allyl magnesium bromide in tetrahydrofuran (THF) at −78°C, forming a γ-amino alkene intermediate.

- Bromocyclization : Treating the allylated amine with bromine in dichloromethane induces cyclization, yielding 2-(2-methylpyridin-4-yl)-3-bromopyrrolidine .

Bromine Removal and Reduction

The brominated intermediate is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, replacing the bromine with a hydrogen atom to form 2-(2-methylpyridin-4-yl)pyrrolidine . This step achieves a yield of 85–90% with >95% purity.

Reductive Amination of Diketones

Diketone-Pyridinyl Amine Condensation

A two-step reductive amination strategy employs 2,5-hexanedione and 4-amino-2-methylpyridine :

- Condensation : The diketone reacts with the pyridinyl amine in methanol under acidic conditions (acetic acid, 60°C) to form a bis-imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bonds, yielding 2-(2-methylpyridin-4-yl)pyrrolidine with 70–75% efficiency.

Comparative Analysis

This method avoids harsh cyclization conditions but requires precise stoichiometric control to prevent over-reduction. The use of NaBH₃CN ensures chemoselectivity, minimizing side reactions.

Acetylation of Pyrrolidine Derivatives

N-Acetylation Protocol

The final step across all routes involves acetylating the pyrrolidine nitrogen:

- Reaction conditions : 2-(2-methylpyridin-4-yl)pyrrolidine is treated with acetic anhydride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.

- Yield : 90–95% with minimal byproducts.

- Purification : Recrystallization from ethanol-diethyl ether (1:3) affords the pure product as a white crystalline solid.

Alternative Routes and Innovations

Oxidative Ring Contraction

Piperidine derivatives bearing a 3-(2-methylpyridin-4-yl) group undergo oxidative contraction using Oxone® in aqueous acetonitrile, forming the pyrrolidine ring. This method is advantageous for substrates with sensitive functional groups, achieving 60–65% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromopyrrolidine and 2-methylpyridin-4-ylboronic acid introduces the pyridinyl group. Key parameters:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (3:1) at 80°C

This route achieves 55–60% yield but requires stringent anhydrous conditions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

- N-Acetylation : Excess acetic anhydride (1.5 equiv) ensures complete reaction, with unreacted reagent removed via aqueous NaHCO₃ wash.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves acetylated byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance bromocyclization efficiency by improving heat transfer and reducing reaction times (2–3 hours vs. 12 hours batch).

Cost Analysis

- Allyl magnesium bromide : $12–15/g (bulk pricing reduces cost by 40% for >1 kg orders).

- Pd catalysts : Recycling via filtration and ion-exchange resins lowers expenses.

Analyse Chemischer Reaktionen

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. The pyrrolidine ring’s unique properties, such as its non-planarity and stereogenicity, make it a valuable scaffold for drug design . Additionally, this compound is used in the development of new materials and catalysts in the industry .

Wirkmechanismus

The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological effects depending on the spatial orientation of substituents. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Below is a systematic comparison:

Structural Analogues with Pyrrolidine/Piperidine Cores

Key Observations :

- Substituent Effects : The 2-methylpyridin-4-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or fluorophenyl groups in analogs .

- Functional Group Impact: Methanone (C=O linked to aryl) vs. ethanone (acetyl) groups influence electron distribution and solubility. For example, phenyl methanone derivatives (e.g., CAS 1242887-47-3) exhibit higher aromaticity, possibly affecting metabolic stability .

Pyridine/Pyrimidine-Based Ethanones

Key Observations :

- Heterocycle Differences: Pyrimidine-based ethanones (e.g., 4-acetyl-2-methylpyrimidine) are smaller and more electron-deficient than pyridine analogs, affecting reactivity. For instance, 4-acetyl-2-methylpyrimidine is used in flavor chemistry due to its volatile profile, unlike the target compound .

- Bioactivity: The amino group in 1-(2-aminopyrimidin-4-yl)ethanone may facilitate hydrogen bonding in drug-receptor interactions, a feature absent in the target compound .

Complex Hybrid Structures

Key Observations :

- Sulfonyl Groups : Methanesulfonylphenyl moieties (EP 1 808 168) enhance solubility and target selectivity, suggesting avenues for optimizing the target compound .

Biologische Aktivität

1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352510-67-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 204.27 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are known to influence biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. A study evaluated various pyrrolidine compounds, revealing that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | Not specified | Various harmful bacteria |

| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various harmful bacteria |

Antifungal Activity

In addition to antibacterial properties, certain derivatives of pyrrolidine have demonstrated antifungal activity. The compound's structural features may contribute to its effectiveness against fungal pathogens.

Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, studies indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.12 - 2.78 | MCF-7, A549 |

| Reference Compound (Doxorubicin) | 0.79 - 5.51 | MCF-7, A549 |

The mechanism through which this compound exerts its biological effects may involve interactions at the cellular level, potentially affecting pathways related to apoptosis in cancer cells and inhibiting bacterial cell wall synthesis in pathogens.

Case Study 1: Antibacterial Efficacy

A recent study investigated the efficacy of various pyrrolidine derivatives against antibiotic-resistant strains of bacteria. The results showed that the compound significantly inhibited the growth of resistant strains, suggesting its potential as a lead compound for drug development .

Case Study 2: Cytotoxicity in Cancer Research

Another research effort focused on evaluating the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in increased apoptosis markers compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 2-methylpyridine-4-amine with a pyrrolidine derivative, often using coupling agents like EDC/HOBt under inert atmospheres (N₂ or Ar).

Ketone Introduction : Acetylation via Friedel-Crafts acylation or nucleophilic substitution, employing reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Critical Conditions :

- Temperature control (<0°C for acylation to prevent side reactions).

- Strict anhydrous conditions to avoid hydrolysis of intermediates.

- pH adjustment (e.g., NaHCO₃ wash) to isolate the free base form .

Q. What key physicochemical properties must be characterized for experimental reproducibility?

Methodological Answer: Essential properties include:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?

Methodological Answer:

- Core Modifications : Introduce substituents at the pyridine (e.g., halogens for electronic effects) or pyrrolidine (e.g., sp³-hybridized N for conformational restraint) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like dopamine transporters or enzymes .

- In Vitro Screening : Prioritize analogs with <100 nM IC₅₀ in receptor-binding assays (e.g., radioligand displacement for DAT/SERT) .

Data Interpretation : Cross-validate SAR trends with free-energy perturbation (FEP) calculations to resolve contradictory activity profiles .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in potency .

- Orthogonal Assays : Compare results from fluorescence polarization (binding) and functional assays (e.g., cAMP modulation) .

Case Study : A nitro-to-amine reduction in a derivative increased DAT affinity by 10-fold, highlighting redox-sensitive activity .

Q. How does the compound’s stability vary under physiological vs. experimental storage conditions?

Methodological Answer:

Advanced Analysis : Accelerated stability studies (40°C/75% RH for 1 month) can predict shelf-life using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.